
5-cyclopropyl-N-(m-tolyl)-1-(p-tolyl)-1H-1,2,3-triazole-4-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-cyclopropyl-N-(m-tolyl)-1-(p-tolyl)-1H-1,2,3-triazole-4-carboxamide is a chemical compound that has gained significant attention in the field of medicinal chemistry. It belongs to the class of triazole-containing compounds and has shown promising results in various scientific research applications.
Applications De Recherche Scientifique
Triazole Scaffold Applications
Peptidomimetics and Biologically Active Compounds Synthesis : The 5-amino-1,2,3-triazole-4-carboxylic acid, a core structure in triazoles, has applications in the preparation of peptidomimetics and biologically active compounds. A study by Ferrini et al. (2015) describes the synthesis of these compounds with a focus on regiocontrol and their use in creating triazole-containing dipeptides.
Antiviral Activity of Thiazole C-Nucleosides : Thiazole nucleosides, synthesized using a triazole scaffold, have shown promising results in antiviral activities. A study by Srivastava et al. (1977) highlights the synthesis and evaluation of these nucleosides against various viruses, showcasing the utility of the triazole ring in this context.
Structural Analysis for Anticancer Screening : In a study focusing on structural analysis, Pokhodylo et al. (2021) synthesized a compound from the 1H-1,2,3-triazole-4-carboxamide library for anticancer activity screening, emphasizing the significance of triazole derivatives in cancer research.
Heterocyclic Polycyclic Ensembles Synthesis : Belskaya et al. (2009) developed a method for obtaining thioamides of 5-amino-2-aryl-2H-1,2,3-triazole-4-carboxylic acid, leading to the synthesis of new heterocyclic polycyclic ensembles. This study, Belskaya et al. (2009), underlines the diverse applications of the triazole ring in creating complex molecular structures.
Antimicrobial Agents : The triazole scaffold is also utilized in developing antimicrobial agents. In their research, Pokhodylo et al. (2021) synthesized novel 1H-1,2,3-triazole-4-carboxamides and evaluated their antimicrobial activities against various pathogens.
Antitumor Agents Synthesis : The synthesis of 8-carbamoyl-3-(2-chloroethyl)imidazo[5,1-d]-1,2,3,5-tetrazin-4(3H)-one, as reported by Stevens et al. (1984), highlights the potential of triazole derivatives as broad-spectrum antitumor agents.
Antiviral Nucleosides Synthesis : The study by Revankar et al. (1981) focuses on the synthesis of 5-hydroxy-1-(beta-D-ribofuranosyl)-1,2,3-triazole-4-carboxamide, showing significant antiviral activity, thereby indicating the importance of the triazole core in antiviral research.
Enaminones as Antitumor and Antimicrobial Agents : Research by Riyadh (2011) on N-arylpyrazole-containing enaminones, synthesized from a triazole derivative, explores their potential as antitumor and antimicrobial agents.
Antiallergic Agents Synthesis : The synthesis of antiallergic 9-oxo-1H,9H-benzopyrano[2,3-d]-v-triazoles, as explored by Buckle et al. (1983), demonstrates the use of triazole derivatives in developing potent antiallergic compounds.
Propriétés
IUPAC Name |
5-cyclopropyl-N-(3-methylphenyl)-1-(4-methylphenyl)triazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N4O/c1-13-6-10-17(11-7-13)24-19(15-8-9-15)18(22-23-24)20(25)21-16-5-3-4-14(2)12-16/h3-7,10-12,15H,8-9H2,1-2H3,(H,21,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ADGHYGQQMURGDJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C(=C(N=N2)C(=O)NC3=CC=CC(=C3)C)C4CC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-cyclopropyl-N-(m-tolyl)-1-(p-tolyl)-1H-1,2,3-triazole-4-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(2-(dimethylamino)ethyl)-N-(5,6-dimethylbenzo[d]thiazol-2-yl)-4-nitrobenzamide hydrochloride](/img/structure/B2701307.png)
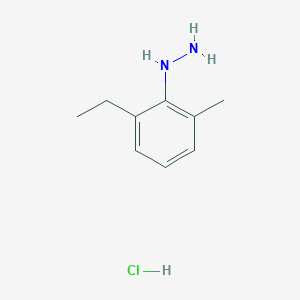

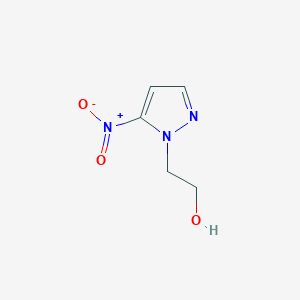
![N-(1,3-benzodioxol-5-ylmethyl)-4-[6-[(3-nitrophenyl)methylsulfanyl]-8-oxo-[1,3]dioxolo[4,5-g]quinazolin-7-yl]butanamide](/img/structure/B2701313.png)
![N-(2-{[4-(4-fluorophenyl)piperazin-1-yl]sulfonyl}ethyl)-2,2-diphenylacetamide](/img/structure/B2701314.png)

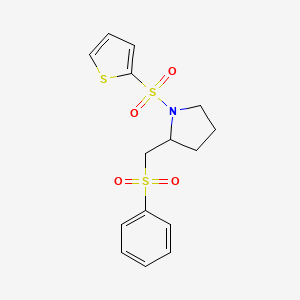
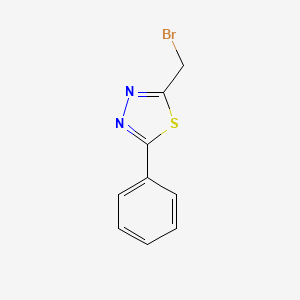
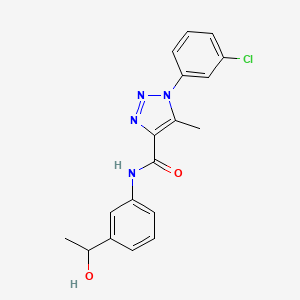
![2-(benzo[d]thiazol-2-yl)-7,8-dimethoxyphthalazin-1(2H)-one](/img/structure/B2701323.png)
![2-Chloro-N-[2-oxo-2-(1H-pyrazol-4-ylamino)ethyl]propanamide](/img/structure/B2701324.png)
![N-[(5-Methyl-2-thienyl)methyl]cyclopropanamine hydrochloride](/img/no-structure.png)
![N-(furan-2-ylmethyl)-2-((5-oxo-4-phenethyl-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazolin-1-yl)thio)acetamide](/img/structure/B2701329.png)